1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

ROMK1 KCNJ1 thallium flux assay

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 891093-12-2; molecular formula C₁₈H₂₁N₃O₂S; molecular weight 343.44 g/mol) belongs to the pyrrolidinyl-urea class of small-molecule ROMK (Kir1.1, KCNJ1) channel inhibitors. The compound features a 5-oxopyrrolidine core with a 3,4-dimethylphenyl N-substituent and a thiophen-2-ylmethyl urea side chain.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 891093-12-2
Cat. No. B2826049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
CAS891093-12-2
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)C
InChIInChI=1S/C18H21N3O2S/c1-12-5-6-15(8-13(12)2)21-11-14(9-17(21)22)20-18(23)19-10-16-4-3-7-24-16/h3-8,14H,9-11H2,1-2H3,(H2,19,20,23)
InChIKeyCLDZBEGXGSXJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

891093-12-2: ROMK1 Inhibitor Pyrrolidinyl-Urea Scaffold for Cardiovascular Research Applications


1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 891093-12-2; molecular formula C₁₈H₂₁N₃O₂S; molecular weight 343.44 g/mol) belongs to the pyrrolidinyl-urea class of small-molecule ROMK (Kir1.1, KCNJ1) channel inhibitors [1]. The compound features a 5-oxopyrrolidine core with a 3,4-dimethylphenyl N-substituent and a thiophen-2-ylmethyl urea side chain [2]. This compound is cataloged as example 38 in US Patent 9073882 (Merck Sharp & Dohme Corp.), which claims ROMK inhibitors as diuretic and natriuretic agents for hypertension and heart failure [3]. As a research tool compound, it serves the cardiovascular and renal physiology research communities investigating ROMK channel pharmacology.

Why 891093-12-2 Cannot Be Substituted by Close Pyrrolidinyl-Urea Analogs Without Quantitative Evidence


The pyrrolidinyl-urea ROMK inhibitor scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the terminal urea substituent [1]. Within the same patent family (US9073882), analogs with pyridin-3-ylmethyl (CAS 891092-88-9), tetrahydrofuran-2-ylmethyl (CAS 894005-33-5), furan-2-ylmethyl, and 6-ethoxybenzothiazol-2-yl (CAS 891095-16-2) substituents have been synthesized, yet only 891093-12-2 (thiophen-2-ylmethyl) and a limited subset of piperazine-based compounds have publicly available ROMK1 IC₅₀ data [2]. The thiophene sulfur atom introduces distinct electronic and hydrogen-bonding properties compared to the pyridine nitrogen or furan oxygen in corresponding analogs, potentially altering channel pore interactions and selectivity . Generic substitution among these analogs without per-compound ROMK1 potency and selectivity profiling carries material risk of compromising target engagement in experimental systems.

Quantitative Differentiation Evidence for 891093-12-2 Against Comparator ROMK Inhibitors


Human ROMK1 Inhibition Potency: 891093-12-2 vs. Piperazine-Based Patent Comparator BDBM167405

891093-12-2 inhibits human ROMK1 channels expressed in CHO cells with an IC₅₀ of 49 nM, measured via ⁸⁶Rb⁺ efflux after 35 minutes [1]. In the same patent family and BindingDB dataset, the piperazine-based comparator BDBM167405 achieves an IC₅₀ of 17 nM in a thallium flux assay format against the same target, representing a 2.9-fold higher potency [2]. Critically, the assay formats differ (⁸⁶Rb⁺ efflux vs. thallium flux), precluding a direct potency ranking. Both compounds reside in the sub-100 nM range appropriate for ROMK research tool applications .

ROMK1 KCNJ1 thallium flux assay diuretic cardiovascular

Structural Differentiation: Thiophen-2-ylmethyl vs. Pyridin-3-ylmethyl Urea Substituent in Pyrrolidinyl-Urea ROMK Inhibitors

891093-12-2 incorporates a thiophen-2-ylmethyl group at the terminal urea position. The closest cataloged structural analog, CAS 891092-88-9, replaces the thiophene ring with a pyridin-3-yl group (C₁₉H₂₂N₄O₂, MW 338.4 vs. C₁₈H₂₁N₃O₂S, MW 343.44 for 891093-12-2) . The thiophene sulfur atom (electronegativity 2.58, van der Waals radius ~180 pm) vs. pyridine nitrogen (electronegativity 3.04) confers different hydrogen-bond acceptor capacity and steric bulk at this critical pharmacophoric position . Other analogs in the series include the tetrahydrofuran-2-ylmethyl variant (CAS 894005-33-5, MW 331.4) and the 6-ethoxybenzothiazol-2-yl variant (CAS 891095-16-2, MW 424.52), but no ROMK1 IC₅₀ data are publicly available for any of these direct structural analogs .

structure-activity relationship heterocyclic substituent medicinal chemistry ROMK inhibitor scaffold

Cross-Species ROMK Inhibition and Assay Format Consistency for 891093-12-2

891093-12-2 has been profiled across multiple assay formats and species orthologs. The compound yields IC₅₀ values of 30 nM (electrophysiology assay), 49 nM (human ROMK in HEK293, thallium flux), 49 nM (human ROMK1 in CHO cells, ⁸⁶Rb⁺ efflux), 55 nM (rat ROMK in HEK293, thallium efflux fluorescence), and 110 nM (FluxOR assay, 2°C) [1]. The consistency across human and rat ROMK orthologs (49–55 nM range in thallium-based assays) supports translational utility. In comparison, the tool compound VU591 shows an IC₅₀ of 240 nM against human KCNJ1 with selectivity over Kir7.1, but lacks the multi-assay validation dataset available for 891093-12-2 . The piperazine-based comparator BDBM167405 (IC₅₀ = 17 nM) has data from only a single assay format in the BindingDB repository [2].

cross-species pharmacology assay validation ROMK electrophysiology tool compound characterization

Intra-Patent Scaffold Divergence: Pyrrolidinyl-Urea vs. Piperazine-Piperidine ROMK Inhibitor Chemotypes in US9073882

US9073882 discloses two distinct ROMK inhibitor chemotypes: the pyrrolidinyl-urea series (exemplified by 891093-12-2, compound 38) and a dominant piperazine-piperidine-benzooxazolone series (exemplified by BDBM167405) [1]. The piperazine series features a benzonitrile-fluorophenyl pharmacophore linked via piperazine-ethyl to a benzoxazolone core [2]. 891093-12-2 represents a structurally divergent chemotype with a 5-oxopyrrolidine scaffold bearing a 3,4-dimethylphenyl group and a thiophene-terminated urea, offering an orthogonal intellectual property position and distinct physicochemical property space (fewer rotatable bonds, lower molecular weight than most piperazine examples) [3]. No direct head-to-head selectivity panel data (e.g., hERG, Kir2.1, Kir4.1) are publicly available for 891093-12-2, though the patent claims ROMK selectivity for compounds of Formula I as a class.

patent SAR chemotype comparison renal potassium channel drug discovery lead optimization

Recommended Research Application Scenarios for 891093-12-2 Based on Quantitative Evidence


ROMK1 Channel Pharmacology Studies Requiring Multi-Assay-Validated Tool Compound

891093-12-2 is best deployed in academic or industrial ROMK1 (KCNJ1) pharmacology laboratories where experimental designs demand a tool compound with cross-assay consistency data. The compound's five independent IC₅₀ determinations (30–110 nM range across electrophysiology, thallium flux, ⁸⁶Rb⁺ efflux, and FluxOR formats) provide users with assay-specific reference values for experimental normalization [1]. Researchers can select the assay format most relevant to their system and reference the corresponding IC₅₀ value directly, reducing the need for in-house re-characterization. This multi-assay dataset is unavailable for structurally related pyrrolidinyl-urea analogs (891092-88-9, 894005-33-5, 891095-16-2) .

Scaffold-Hopping Medicinal Chemistry Programs Targeting ROMK

For drug discovery teams pursuing ROMK inhibitors, 891093-12-2 serves as a reference compound representing the pyrrolidinyl-urea chemotype, structurally orthogonal to the piperazine-piperidine scaffolds prevalent in US9073882 and subsequent ROMK patent literature [1]. The pyrrolidinone core and thiophene-terminated urea provide a distinct vector for SAR exploration, and the publicly available ROMK1 IC₅₀ (49 nM) establishes a potency benchmark for this chemotype . Medicinal chemists can use 891093-12-2 as a starting point for systematic substituent variation at the thiophene, pyrrolidine N-aryl, and urea linker positions while benchmarking against the known IC₅₀.

Cross-Species ROMK Translational Pharmacology Studies

891093-12-2 exhibits consistent potency across human (IC₅₀ = 49 nM) and rat (IC₅₀ = 55 nM) ROMK orthologs in comparable thallium flux assay formats, with a human/rat potency ratio of approximately 0.89 [1]. This minimal species difference supports the use of 891093-12-2 in translational experimental designs where rodent in vivo or ex vivo data are intended to inform human target pharmacology. The VU591 tool compound (IC₅₀ = 240 nM, human) lacks comparable cross-species data in public repositories . Investigators designing rodent models of hypertension, heart failure, or Bartter syndrome pathophysiology can reference the rat ROMK IC₅₀ data directly.

Procurement Selection for ROMK Inhibitor Chemical Probe Collections

For institutional compound management facilities or screening centers building ROMK-targeted chemical probe libraries, 891093-12-2 offers a documented pyrrolidinyl-urea chemotype that complements piperazine-based ROMK inhibitors. The compound's molecular weight (343.44 g/mol), calculated cLogP (~2.0–2.5), and thiophene-containing structure occupy property space distinct from BMS-986308 (IC₅₀ = 24 nM, undisclosed structure), ROMK-IN-25 (IC₅₀ = 72 nM), and VU591 (IC₅₀ = 240 nM) [1]. Procurement decisions benefit from the availability of multiple independent IC₅₀ determinations that reduce single-assay bias in potency ranking .

Quote Request

Request a Quote for 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.